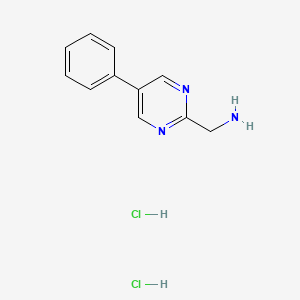
(5-Phenylpyrimidin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenylpyrimidin-2-yl)methanamine dihydrochloride, also known as P2M, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry: Sirtuin 2 Inhibition
(5-Phenylpyrimidin-2-yl)methanamine dihydrochloride: has been identified as a potential inhibitor of human sirtuin 2 (SIRT2) . SIRT2 is a promising drug target for conditions like cancer, neurodegenerative diseases, type II diabetes, and bacterial infections. Inhibitors of SIRT2 can be part of effective treatment strategies for these diseases.
Biochemistry: Enzyme Activity Modulation
This compound can be used to modulate enzyme activity, particularly in the study of histone deacetylases (HDACs) . HDACs play a crucial role in the regulation of gene expression by removing acyl groups from histones and non-histone substrates.
Molecular Docking Studies
The compound’s structure allows it to fit well within the hydrophobic pocket of SIRT2, making it suitable for molecular docking studies . This can help in understanding the interaction between small molecules and enzymes, which is vital for drug design.
Structure-Activity Relationship (SAR) Analysis
It serves as a key molecule in SAR studies to identify more potent derivatives with better water solubility and efficacy . These studies are essential for the development of new drugs with improved properties.
Chemical Synthesis
As a chemical intermediate, (5-Phenylpyrimidin-2-yl)methanamine dihydrochloride can be used in the synthesis of various pyrimidinamine derivatives . These derivatives have shown excellent fungicidal activity, indicating potential agricultural applications.
Mechanism of Action
Target of Action
The primary targets of (5-Phenylpyrimidin-2-yl)methanamine dihydrochloride are currently unknown
Mode of Action
It is known that many pyrimidine derivatives interact with their targets by binding to active sites, causing changes in the target’s function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Phenylpyrimidin-2-yl)methanamine dihydrochloride . These factors could include pH levels, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
(5-phenylpyrimidin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9;;/h1-5,7-8H,6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOEYGFWCXMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

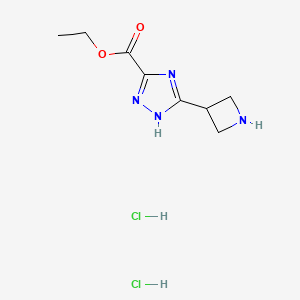

![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)
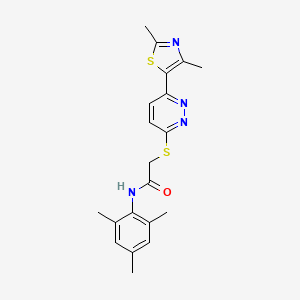
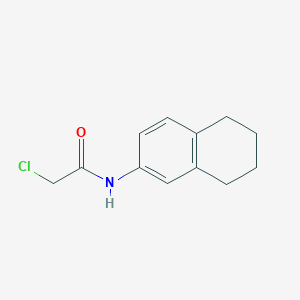

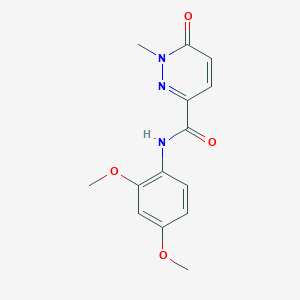
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2753210.png)
![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)
![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)
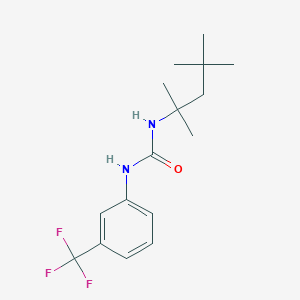
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)
![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2753217.png)
